![molecular formula C16H16N4O4 B11139964 N-{2-[3-hydroxy-2-oxo-1(2H)-quinoxalinyl]ethyl}-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B11139964.png)
N-{2-[3-hydroxy-2-oxo-1(2H)-quinoxalinyl]ethyl}-3,5-dimethyl-4-isoxazolecarboxamide
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Overview
Description
N-{2-[3-hydroxy-2-oxo-1(2H)-quinoxalinyl]ethyl}-3,5-dimethyl-4-isoxazolecarboxamide is a complex organic compound that features a quinoxaline moiety linked to an isoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-hydroxy-2-oxo-1(2H)-quinoxalinyl]ethyl}-3,5-dimethyl-4-isoxazolecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoxaline Moiety: This can be achieved by condensing o-phenylenediamine with a suitable diketone under acidic conditions to form the quinoxaline core.
Attachment of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction involving nitrile oxides and alkynes.
Linking the Two Moieties: The final step involves coupling the quinoxaline and isoxazole moieties through an ethyl linker, often using reagents like carbodiimides for amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group on the quinoxaline moiety.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Formation of quinoxaline-2,3-diol derivatives.
Substitution: Formation of various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Anticancer Properties
Research indicates that derivatives of quinoxaline, including N-{2-[3-hydroxy-2-oxo-1(2H)-quinoxalinyl]ethyl}-3,5-dimethyl-4-isoxazolecarboxamide, exhibit promising anticancer activity. A study demonstrated that certain quinoxaline derivatives inhibited the proliferation of cancer cells, including HCT-116 and MCF-7 cell lines. The compounds showed IC50 values ranging from 1.9 to 7.52 μg/mL, indicating potent activity against these cancer types .
Mechanism of Action
The mechanism by which these compounds exert their effects may involve the inhibition of key enzymes involved in cancer progression, such as tyrosine kinases and c-MET kinase. Additionally, they may induce apoptosis and target tumor hypoxia pathways . The structure-activity relationship (SAR) studies have been crucial for understanding how modifications to the quinoxaline scaffold can enhance biological activity .
Applications in Drug Development
Antimicrobial Activity
Beyond anticancer applications, quinoxaline derivatives have shown antimicrobial properties. Research has indicated that these compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics .
Neuroprotective Effects
Some studies suggest that quinoxaline derivatives possess neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The ability to cross the blood-brain barrier enhances their therapeutic potential in neurological contexts .
Mechanism of Action
The mechanism of action of N-{2-[3-hydroxy-2-oxo-1(2H)-quinoxalinyl]ethyl}-3,5-dimethyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds like quinoxaline-2,3-dione and quinoxaline-2-carboxamide share structural similarities but differ in their functional groups and biological activities.
Isoxazole Derivatives: Compounds such as 3,5-dimethylisoxazole and isoxazole-4-carboxamide are structurally related but have different pharmacological profiles.
Uniqueness
N-{2-[3-hydroxy-2-oxo-1(2H)-quinoxalinyl]ethyl}-3,5-dimethyl-4-isoxazolecarboxamide is unique due to its combined quinoxaline and isoxazole moieties, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of biological targets, enhancing its potential as a therapeutic agent.
Biological Activity
The compound N-{2-[3-hydroxy-2-oxo-1(2H)-quinoxalinyl]ethyl}-3,5-dimethyl-4-isoxazolecarboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula for this compound is C16H16N4O4. The structure features a quinoxaline moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The isoxazole ring contributes to the compound's ability to interact with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown promise as an inhibitor of specific enzymes involved in cellular signaling pathways. For instance, it may inhibit tumor necrosis factor-alpha converting enzyme (TACE), which plays a critical role in inflammation and cancer progression .
- Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, potentially reducing oxidative stress in cells, which is linked to various diseases.
- Antimicrobial Activity : The quinoxaline structure is often associated with antimicrobial properties. Research indicates that similar compounds can inhibit the growth of bacterial strains, suggesting a potential application in treating infections.
In Vitro Studies
Recent studies have evaluated the compound's activity in various cell lines. For example:
- Cell Proliferation Assays : The compound demonstrated significant inhibition of cell proliferation in human cancer cell lines, indicating potential anticancer properties.
- Cytotoxicity Tests : IC50 values were determined for the compound against several cancer cell lines, with values typically below 10 µM, suggesting potent activity .
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of the compound:
- Tumor Models : In vivo experiments showed that treatment with the compound resulted in reduced tumor growth compared to control groups.
- Toxicity Assessments : Toxicological evaluations indicated a favorable safety profile at therapeutic doses.
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds within the same chemical class:
- A study on related oxazole derivatives indicated their effectiveness as anti-inflammatory agents in murine models .
- Another investigation focused on quinoxaline derivatives revealed their capacity to induce apoptosis in cancer cells through modulation of signaling pathways .
Table 1: Summary of Biological Activities
Table 2: Comparative Analysis with Related Compounds
Compound Name | IC50 (µM) | Activity Type |
---|---|---|
This compound | <10 | Cytotoxicity |
Benzimidazole derivative | 2.5 | TACE inhibition |
Oxazol-2-one derivative | 64 | Anti-inflammatory |
Properties
Molecular Formula |
C16H16N4O4 |
---|---|
Molecular Weight |
328.32 g/mol |
IUPAC Name |
N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C16H16N4O4/c1-9-13(10(2)24-19-9)14(21)17-7-8-20-12-6-4-3-5-11(12)18-15(22)16(20)23/h3-6H,7-8H2,1-2H3,(H,17,21)(H,18,22) |
InChI Key |
UXLBOEZBBGDYAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCCN2C3=CC=CC=C3NC(=O)C2=O |
Origin of Product |
United States |
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